molecular formula C11H15ClN2O2 B598356 Benzyl azetidin-3-ylcarbamate hydrochloride CAS No. 1203099-07-3

Benzyl azetidin-3-ylcarbamate hydrochloride

Cat. No. B598356
M. Wt: 242.703
InChI Key: IUCDRWXBDJDFQP-UHFFFAOYSA-N
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Description

Benzyl azetidin-3-ylcarbamate hydrochloride is a chemical compound with the CAS Number: 1203099-07-3 . It has a molecular weight of 242.7 . The IUPAC name for this compound is benzyl 3-azetidinylcarbamate hydrochloride . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for Benzyl azetidin-3-ylcarbamate hydrochloride is 1S/C11H14N2O2.ClH/c14-11(13-10-6-12-7-10)15-8-9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2,(H,13,14);1H . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

Benzyl azetidin-3-ylcarbamate hydrochloride is a solid at room temperature . It should be stored in a refrigerator .

Scientific Research Applications

Synthesis and Application in Antimicrobial and Antitubercular Activities

Benzyl azetidin-3-ylcarbamate hydrochloride derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. Compounds with chlorophenyl and 4-dimethyl amino phenyl groups exhibited notable antimicrobial activity. Some compounds showed antitubercular activity with minimum inhibitory concentration (MIC) values comparable to standard drugs like isoniazid (Ilango & Arunkumar, 2011).

Synthesis Process Optimization

An optimized process for synthesizing 1-benzylazetidin-3-ol, a precursor for benzyl azetidin-3-ylcarbamate hydrochloride, was developed. This process emphasized the use of commercially available starting materials, such as benzylamine, resulting in a cost-effective and efficient production method (Reddy et al., 2011).

Microwave-Assisted Synthesis

Microwave-assisted methods have been employed for the rapid and efficient synthesis of nitrogen and sulfur-containing heterocyclic compounds, including azetidinone derivatives. These compounds have been screened for antibacterial activity against various pathogens (Mistry & Desai, 2006).

Conversion into Carbapenem Derivatives

Benzyl azetidin-3-ylcarbamate hydrochloride derivatives have been utilized in the synthesis of carbapenem derivatives, showcasing their role in the development of this class of antibiotics (Hirai et al., 1989).

Development of Novel Anti-Tubercular Agents

Research on azetidinone derivatives, including benzyl azetidin-3-ylcarbamate hydrochloride, has led to the development of novel anti-tubercular agents. These compounds have shown promising results in preliminary screenings (Thomas, George, & Harindran, 2014).

Exploration of Anti-Inflammatory Activity

Some derivatives of benzyl azetidin-3-ylcarbamate hydrochloride have been synthesized and tested for their anti-inflammatory effects. Notably, several compounds demonstrated potent results compared to standard drugs like indomethacin (Sharma, Maheshwari, & Bindal, 2013).

Antibacterial Activity Studies

Synthesis of novel azetidinone compounds has been explored, with specific emphasis on their antibacterial properties. These studies contribute to the understanding of the antimicrobial potential of benzyl azetidin-3-ylcarbamate hydrochloride derivatives (Chhajed & Upasani, 2012).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P305, P338, and P351 .

properties

IUPAC Name

benzyl N-(azetidin-3-yl)carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2.ClH/c14-11(13-10-6-12-7-10)15-8-9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUCDRWXBDJDFQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)NC(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90660793
Record name Benzyl azetidin-3-ylcarbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl azetidin-3-ylcarbamate hydrochloride

CAS RN

1203099-07-3
Record name Benzyl azetidin-3-ylcarbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90660793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl N-(azetidin-3-yl)carbamate hydrochloride
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